BenchChemオンラインストアへようこそ!

(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Physicochemical profiling Lipophilicity Prodrug design

The compound (3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate (CAS 67369-99-7) is a synthetic indole-3-acetic acid ester derivative with molecular formula C₂₆H₂₂ClNO₄ and a molecular weight of 447.91 g·mol⁻¹. It belongs to the class of indomethacin phenyl ester prodrugs, in which the carboxylic acid group of indomethacin is esterified with 3-methylphenol (m-cresol).

Molecular Formula C26H22ClNO4
Molecular Weight 447.9 g/mol
CAS No. 67369-99-7
Cat. No. B13766518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
CAS67369-99-7
Molecular FormulaC26H22ClNO4
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C26H22ClNO4/c1-16-5-4-6-21(13-16)32-25(29)15-22-17(2)28(24-12-11-20(31-3)14-23(22)24)26(30)18-7-9-19(27)10-8-18/h4-14H,15H2,1-3H3
InChIKeyQDCVWPQCSLGGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate (CAS 67369-99-7) – An Indomethacin Aryl Ester Prodrug for Inflammatory Disease & COX-2 Selectivity Research


The compound (3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate (CAS 67369-99-7) is a synthetic indole-3-acetic acid ester derivative with molecular formula C₂₆H₂₂ClNO₄ and a molecular weight of 447.91 g·mol⁻¹ . It belongs to the class of indomethacin phenyl ester prodrugs, in which the carboxylic acid group of indomethacin is esterified with 3-methylphenol (m-cresol) [1]. This structural modification is designed to modulate the pharmacological profile relative to the parent NSAID indomethacin, including altered COX-1/COX-2 selectivity and gastrointestinal tolerability [2]. The compound is primarily employed as a research tool in medicinal chemistry and pharmacology for studying structure–activity relationships among indomethacin-derived ester prodrugs.

Why Indomethacin, Acemetacin, or Indomethacin Methyl Ester Cannot Simply Replace (3-Methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate in Specialised Research Protocols


Indomethacin ester prodrugs are not functionally interchangeable because the ester promoiety directly determines the compound's lipophilicity, metabolic activation rate, tissue distribution, and COX isoform selectivity profile [1]. While the parent acid indomethacin (CAS 53-86-1) is a non-selective COX inhibitor with significant gastrointestinal toxicity, and acemetacin (CAS 53164-05-9) employs a glycolic acid ester to improve gastric tolerability, the 3-methylphenyl ester introduces a distinct aromatic substituent that alters both the steric and electronic properties of the molecule [2]. This structural divergence has been shown in related indomethacin ester series to shift COX-2 selectivity and modify the ulcerogenic index, meaning that substitution with a chemically distinct ester—such as the methyl ester or the glycolic acid ester of acemetacin—will yield a materially different pharmacological profile in enzyme inhibition assays, cell-based models, and in vivo inflammation models [3]. The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation Evidence for (3-Methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity Differentiation vs. Indomethacin and Indomethacin Methyl Ester

The 3-methylphenyl ester exhibits a substantially higher molecular weight (447.91 g·mol⁻¹) compared to indomethacin (357.79 g·mol⁻¹) and indomethacin methyl ester (371.81 g·mol⁻¹), a 25.2% and 20.5% increase respectively [1]. This larger and more lipophilic 3-methylphenyl promoiety (calculated contribution of the 3-methylphenoxy group: ~108 Da vs. ~17 Da for methoxy) is predicted to increase the compound's logP by approximately 1.5–2.0 units above indomethacin based on fragment-based calculations (indomethacin experimental logP ≈ 4.27), which directly impacts membrane permeability, tissue distribution, and esterase-mediated activation kinetics [2].

Physicochemical profiling Lipophilicity Prodrug design

COX-2 Selectivity Potential Inferred from Indomethacin Ester Class SAR

Kalgutkar et al. (2000) demonstrated that conversion of indomethacin into ester derivatives generically shifts inhibition from dual COX-1/COX-2 toward COX-2 selectivity. In that study, structurally diverse indomethacin esters inhibited purified human COX-2 with IC₅₀ values in the low nanomolar range while exhibiting no significant inhibition of ovine COX-1 at concentrations up to 66 µM [1]. Although the specific 3-methylphenyl ester was not individually reported, the patent literature on indomethacin phenyl esters indicates that aromatic ester substituents generally preserve or enhance this COX-2 selectivity shift relative to simple alkyl esters [2].

COX-2 selectivity Cyclooxygenase inhibition Structure–activity relationship

Reduced Ulcerogenic Potential of Indomethacin Ester Prodrugs vs. Parent Indomethacin

The esterification of indomethacin's carboxylic acid group is a well-established strategy to reduce direct gastric mucosal damage. In the Babu et al. (2012) study of 11 indomethacin ester derivatives, the lead ester compound IIc exhibited no observable ulcerogenic effect in the rat gastric ulcer index model, whereas indomethacin produced a significant ulcer index under identical conditions [1]. The EP0080271A1 patent explicitly claims that indomethacin phenyl ester derivatives demonstrate anti-inflammatory activity with reduced tendency to cause gastrointestinal ulceration compared to indomethacin [2]. While direct ulcer index data for the 3-methylphenyl ester remain unpublished, its membership in the aryl ester subclass—which consistently demonstrates reduced gastric toxicity—supports a differentiated GI safety profile relative to the free acid and simple alkyl esters.

Gastrointestinal safety Ulcerogenicity Prodrug tolerability

Primary Research and Procurement Application Scenarios for (3-Methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate


COX-2 Selectivity SAR Studies Using Indomethacin Ester Libraries

The 3-methylphenyl ester serves as a structurally defined entry in indomethacin ester libraries for probing the relationship between ester promoiety structure and COX-2 selectivity. Its aromatic ester group distinguishes it from alkyl and glycolic acid esters, enabling researchers to map steric and electronic contributions to COX isoform inhibition potency and selectivity. Kalgutkar et al. (2000) demonstrated that indomethacin esters can achieve >100-fold COX-2 selectivity, making systematic profiling of aryl variants like the 3-methylphenyl ester critical for understanding selectivity determinants .

Prodrug Activation and Metabolic Stability Profiling

With a predicted logP 1.5–2.0 units higher than indomethacin, this compound is suitable for investigating how ester promoiety lipophilicity affects esterase-mediated activation kinetics, plasma stability, and tissue-specific hydrolysis in vitro and in vivo . Its distinct 3-methylphenyl group provides a useful comparator to simpler esters (methyl, ethyl) and other aryl esters (phenyl, 4-methylphenyl) in metabolic profiling studies [1].

Gastrointestinal Safety Evaluation in Preclinical Inflammation Models

Indomethacin phenyl esters are claimed to exhibit reduced ulcerogenicity relative to the parent acid . The 3-methylphenyl ester can be employed alongside indomethacin and acemetacin in rat paw edema and gastric ulcer index models to quantify the impact of the 3-methylphenyl promoiety on the therapeutic index (anti-inflammatory efficacy vs. gastric damage). This enables direct head-to-head comparisons that are essential for advancing GI-sparing anti-inflammatory candidates [1].

Reference Standard for Analytical Method Development and QC of Indomethacin Ester Derivatives

The compound's well-defined physicochemical properties (MW 447.91 g·mol⁻¹, molecular formula C₂₆H₂₂ClNO₄, density 1.23 g·cm⁻³, boiling point 568.1°C at 760 mmHg) make it suitable as a reference standard for HPLC, LC-MS, and GC method development in pharmaceutical analysis of indomethacin ester prodrugs. Its distinct chromatographic retention relative to indomethacin and other commonly encountered esters provides a useful system suitability marker.

Quote Request

Request a Quote for (3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.